molecular formula C12H6Cl2S2 B13149009 2,7-Dichlorothianthrene CAS No. 60420-80-6

2,7-Dichlorothianthrene

Cat. No.: B13149009
CAS No.: 60420-80-6
M. Wt: 285.2 g/mol
InChI Key: LFWSKTFESQXHEU-UHFFFAOYSA-N
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Description

2,7-Dichlorothianthrene is a polycyclic aromatic compound featuring a thianthrene core substituted with chlorine atoms at the 2 and 7 positions. Thianthrene itself consists of two benzene rings fused with two sulfur atoms in a bicyclic structure. The introduction of chlorine at the 2,7 positions modifies its electronic properties, solubility, and reactivity, making it a compound of interest in materials science and synthetic chemistry.

Properties

CAS No.

60420-80-6

Molecular Formula

C12H6Cl2S2

Molecular Weight

285.2 g/mol

IUPAC Name

2,7-dichlorothianthrene

InChI

InChI=1S/C12H6Cl2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H

InChI Key

LFWSKTFESQXHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dichlorothianthrene can be synthesized through several methods. One common approach involves the chlorination of thianthrene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions . The reaction proceeds as follows:

Thianthrene+2Cl2This compound\text{Thianthrene} + 2 \text{Cl}_2 \rightarrow \text{this compound} Thianthrene+2Cl2​→this compound

Another method involves the use of sulfur dichloride (S₂Cl₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to achieve chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorothianthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to thianthrene.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thianthrene.

    Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.

Scientific Research Applications

While specific information on the applications of 2,7-dichlorothianthrene is limited in the provided search results, some inferences can be made based on the properties and applications of related compounds.

Thianthrenes in Chemistry

  • Building Blocks for Synthesis Thianthrenes, including this compound, can serve as building blocks in the synthesis of complex organic molecules, allowing for the creation of diverse derivatives through functional group modifications.
  • Photocatalysis Thianthrenes are used in photocatalytic transformations, such as the activation of aryl thianthrenium salts, enhancing the efficiency of photocatalytic processes by removing the need for external electron donors.
  • Supramolecular Chemistry The ability of thianthrenes to form complex structures makes them valuable in supramolecular chemistry for host-guest chemistry and crystal engineering, leading to innovative material designs.

Material Science Applications

  • Polymer Chemistry Thianthrenes can be incorporated into polyamide synthesis, resulting in high molecular weight polymers with enhanced thermal stability and solubility compared to traditional aramids, making them suitable for high-performance materials.
  • Flame Retardants The incorporation of thianthrenes into polymer matrices has been explored for developing flame-retardant materials because of their thermal stability and chemical structure that can disrupt combustion processes.

Biological Applications

  • Antimicrobial Activity Thianthrene derivatives exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents effective against various bacterial strains.
  • Anticancer Potential Thianthrene derivatives are being investigated for their anticancer activities and may inhibit tumor cell growth through specific biochemical pathways.

Properties of this compound

  • Conformation this compound adopts a folded conformation in solution, with a folding angle of approximately 139.8° about the axis connecting the two sulfur heteroatoms .
  • Precursor to Polychlorinated Compounds Chlorothiophenols are known precursors to polychlorinated thianthrenes and dibenzothiophenes .

Mechanism of Action

The mechanism of action of 2,7-Dichlorothianthrene involves its interaction with molecular targets through its chlorine atoms and sulfur heteroatoms. These interactions can lead to various chemical transformations, including electron transfer processes and formation of reactive intermediates. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The substitution pattern of chlorine atoms significantly influences the electronic and steric properties of polyaromatic hydrocarbons. Below is a comparative analysis with key analogues:

Table 1: Substituent Effects in Selected Polyaromatic Compounds
Compound Core Structure Substituent Positions Key Properties/Reactivity Reference
2,7-Dichlorothianthrene Thianthrene 2,7-Cl Electron-withdrawing Cl groups reduce electron density, enhancing electrophilic substitution resistance. Distal Cl positions may direct regioselective reactions . N/A
Fluoranthene (Compound 1) Fluoranthene None Baseline polyaromatic hydrocarbon with high stability; unsubstituted form undergoes oxidation and dihydrodiol formation (e.g., cis-7,8-fluoranthene dihydrodiol) .
4-Bromobenzo[c][2,7]naphthyridine Benzo[c]naphthyridine 4-Br, 2,7-fused rings Bromine at position 4 enables regioselective metalation (e.g., TMPMgCl∙LiCl at -40°C) for functionalization at position 5, useful in natural product synthesis .
1,2-Dichloroethane Ethane 1,2-Cl Linear aliphatic chlorinated hydrocarbon; high volatility and environmental persistence, with toxicological impacts distinct from aromatic systems .

Reactivity and Functionalization

  • This compound : The 2,7-Cl substitution likely deactivates the aromatic core, directing electrophilic attacks to less hindered positions. This behavior mirrors halogenated naphthyridines (e.g., 4-bromobenzo[c][2,7]naphthyridine), where distal halogens facilitate regioselective metalation .
  • Fluoranthene Derivatives : Oxidation generates dihydrodiols (e.g., cis-7,8-fluoranthene dihydrodiol) and dimethoxy derivatives (e.g., 7,8-dimethoxyfluoranthene), highlighting the role of substituents in modulating solubility and metabolic pathways .
  • Chlorinated Aliphatics : 1,2-Dichloroethane’s reactivity differs entirely due to its aliphatic structure, undergoing reductive dechlorination in anaerobic environments rather than aromatic substitution .

Physicochemical Properties

  • Solubility : Chlorine atoms in this compound reduce water solubility compared to unsubstituted thianthrene, akin to brominated naphthyridines .
  • Stability : The electron-withdrawing effect of Cl enhances thermal stability, similar to fluoranthene dimethoxy derivatives .

Environmental and Toxicological Considerations

While this compound’s toxicity data are unavailable, chlorinated aromatics generally exhibit lower acute toxicity compared to aliphatics like 1,2-dichloroethane, which is a known carcinogen with stringent regulatory guidelines .

Biological Activity

2,7-Dichlorothianthrene (DCT) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of DCT, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its significance in pharmacological and toxicological contexts.

Chemical Structure and Properties

This compound is characterized by its thianthrene backbone with two chlorine substituents at the 2 and 7 positions. Its molecular formula is C12_{12}H6_6Cl2_2S, and it exhibits properties typical of chlorinated aromatic compounds, including stability under various environmental conditions.

Mechanisms of Biological Activity

DCT's biological activity can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : DCT has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage. This property is crucial for understanding its role in both therapeutic and toxicological scenarios .
  • Enzyme Inhibition : Studies indicate that DCT can inhibit certain enzymes involved in metabolic pathways. For example, it may affect cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .
  • Cellular Signaling Pathways : DCT interacts with various cellular signaling pathways, potentially affecting cell proliferation and apoptosis. This interaction suggests a role in cancer biology, where modulation of these pathways can influence tumor growth and survival .

Cytotoxicity

DCT exhibits cytotoxic effects on various cell lines. Research has demonstrated that exposure to DCT leads to increased cell death in cancerous cells through mechanisms involving ROS generation and apoptosis induction. The following table summarizes findings from different studies regarding the cytotoxicity of DCT:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)20ROS generation and apoptosis
MCF-7 (breast)15Enzyme inhibition
A549 (lung)25Disruption of mitochondrial function

Antimicrobial Activity

DCT has also been evaluated for its antimicrobial properties. It shows activity against various bacterial strains, with mechanisms likely involving membrane disruption and interference with metabolic processes. The antimicrobial potency varies significantly among different species.

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal investigated the effects of DCT on breast cancer cells. The researchers found that DCT treatment resulted in significant apoptosis in MCF-7 cells, correlating with increased levels of oxidative stress markers. The study concluded that DCT could be a potential candidate for further development as an anticancer agent due to its selective toxicity towards tumor cells while sparing normal cells .

Case Study 2: Environmental Toxicology

In an environmental context, another study assessed the impact of DCT on aquatic organisms. The results indicated that exposure to sub-lethal concentrations led to behavioral changes and physiological stress in fish models. These findings highlight the compound's potential ecological risks and the need for careful assessment regarding its use in industrial applications .

Q & A

Q. How to structure a dissertation chapter on this compound’s optoelectronic properties?

  • Methodological Answer : Organize sections as: (1) Synthesis & Characterization, (2) Computational Modeling, (3) Device Fabrication, (4) Performance Metrics. Use tables to compare HOMO/LUMO levels with literature values and append raw data (e.g., J-V curves). Justify methods via citation density analysis (e.g., Brabec et al.’s OPV framework) .

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